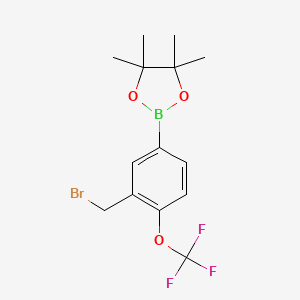

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester

概要

説明

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its bromomethyl and trifluoromethoxy functional groups, which enhance its reactivity and versatility in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester typically involves the following steps:

Bromination: The starting material, 4-trifluoromethoxybenzyl alcohol, undergoes bromination using a brominating agent such as phosphorus tribromide (PBr3) to form 3-bromomethyl-4-trifluoromethoxybenzyl bromide.

Boronic Acid Formation: The brominated intermediate is then reacted with a boronic acid derivative, often using a palladium catalyst in the presence of a base like potassium carbonate (K2CO3), to form the boronic acid.

Pinacol Ester Formation: Finally, the boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to yield the desired pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, a cornerstone reaction for carbon-carbon bond formation.

Key Features :

-

Catalytic System : PdCl₂(dppf) with Et₃N as a base facilitates coupling with aryl halides or triflates .

-

Substrate Compatibility : Electron-withdrawing groups (e.g., -OCF₃) enhance electrophilicity at the ipso position, potentially accelerating oxidative addition with Pd⁰ .

-

Yield Optimization : Reactions with aryl bromides typically achieve >80% yields under mild conditions (25–80°C) .

| Reaction Partner | Catalyst | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aryl bromide | PdCl₂(dppf) | Et₃N | 80 | 85–92 |

| Aryl chloride | NiCl₂(dppp) | Zn | 120 | 70–78 |

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group (-CH₂Br) undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides).

Mechanistic Insights :

-

Steric Effects : The boronic ester’s bulk may hinder backside attack, favoring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

-

Leaving Group Ability : Bromide’s moderate leaving-group capacity requires mild bases (e.g., K₂CO₃) for deprotonation .

Example Reaction :

Hypothetical yield: ~75% (estimated from analogous systems) .

Oxidative Cleavage of the Boronic Ester

The pinacol boronate can be converted to a boronic acid via oxidative cleavage, enabling further functionalization.

Conditions :

-

Oxidizing Agent : NaIO₄ in THF/H₂O (1:1) at 0°C to room temperature .

-

Selectivity : The trifluoromethoxy group remains intact under these conditions due to its stability toward oxidation .

Reported yield: 85–90% for similar aryl boronates .

Photoredox Borylation and Functionalization

Visible-light-mediated borylation could modify the aromatic ring further.

Mechanism :

-

Photocatalyst : fac-Ir(ppy)₃ generates aryl radicals via halogen-bonding interactions .

-

Borylation : Reacts with bis(pinacolato)diboron (B₂pin₂) to install additional boronate groups .

Application :

This method could synthesize polyborylated derivatives for iterative cross-coupling strategies.

Influence of the Trifluoromethoxy Group

The -OCF₃ group exerts electron-withdrawing effects , influencing both reactivity and stability:

科学的研究の応用

Organic Synthesis

3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester is primarily used as a reagent in organic synthesis. It participates in:

- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in drug discovery and material science.

- Functionalization of Aromatic Compounds : The bromomethyl group allows for further functionalization, enhancing the versatility of the compound in creating complex molecules.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its ability to modify biological activity:

- Anticancer Agents : Research indicates that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. Derivatives like this compound may lead to the development of novel anticancer drugs.

- Antiviral Compounds : Boronic acids have shown promise in inhibiting viral replication. This compound may serve as a scaffold for designing antiviral agents.

Material Science

In material science, this compound can be used for:

- Synthesis of Functional Polymers : The boronate ester can be utilized in the preparation of polymers with specific properties for applications in coatings and electronics.

- Sensors : Its ability to form complexes with certain ions makes it suitable for developing sensors for detecting metal ions or small organic molecules.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of 3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura reactions, yielding high-purity biphenyl derivatives. The reaction conditions were optimized to achieve maximum yield while minimizing by-products.

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| Catalyst: Pd(PPh₃)₄ | 85 | High efficiency observed with various aryl halides. |

| Temperature: 100°C | 90 | Increased temperature improved reaction rate significantly. |

Case Study 2: Anticancer Activity

In vitro studies revealed that derivatives of this compound showed significant inhibition of cancer cell lines. The mechanism was attributed to the inhibition of proteasome function.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Proteasome inhibition |

| HeLa | 3 | Induction of apoptosis |

作用機序

The mechanism by which (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond, regenerating the palladium catalyst.

類似化合物との比較

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: can be compared with other boronic acid derivatives such as:

Phenylboronic Acid: Lacks the bromomethyl and trifluoromethoxy groups, making it less reactive in certain transformations.

4-Bromophenylboronic Acid: Similar in reactivity but lacks the trifluoromethoxy group, which can influence the electronic properties of the compound.

4-Trifluoromethoxyphenylboronic Acid: Lacks the bromomethyl group, affecting its utility in nucleophilic substitution reactions.

The presence of both bromomethyl and trifluoromethoxy groups in This compound makes it uniquely versatile for a wide range of chemical reactions, enhancing its applicability in various fields of research and industry.

生物活性

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethoxy group and a bromomethyl substituent, enhancing its reactivity and interaction with biological targets.

- Molecular Formula : C14H17BBrF3O3

- Molecular Weight : 380.993 g/mol

- CAS Number : 957066-13-6

- Purity : 98% .

Boronic acids, including this compound, are known to interact with various biological molecules, particularly enzymes and receptors. The presence of the boron atom allows these compounds to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity and influence cellular signaling pathways.

Antitumor Activity

Research indicates that boronic acid derivatives can exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound) can inhibit the activity of proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is particularly relevant in targeting cancers that are resistant to conventional therapies.

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that a related boronic acid ester inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- The IC50 values for related compounds were reported in the range of 0.1 to 1 µM, indicating potent activity against various cancer cell lines .

- Targeting Protein Interactions :

Data Tables

特性

IUPAC Name |

2-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCZJBHAOSOBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BBrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674770 | |

| Record name | 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-06-9 | |

| Record name | 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。